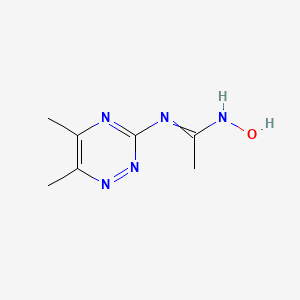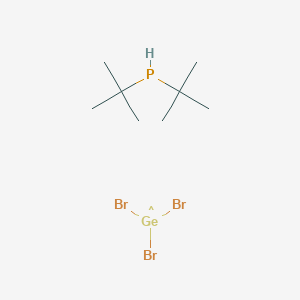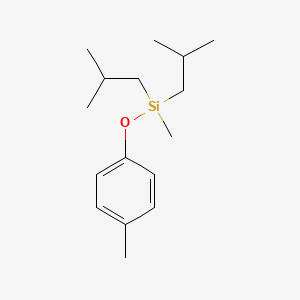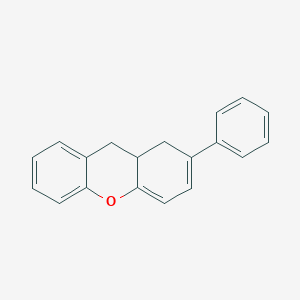
9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid is a compound that combines the structural features of a dioxolane ring and a nonanol chain with a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Dioxolan-2-yl)nonan-1-ol typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol. This reaction is usually catalyzed by an acid. The nonanol chain can be introduced through subsequent reactions involving appropriate alkylation or reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetalization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography could enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
9-(1,3-Dioxolan-2-yl)nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The dioxolane ring can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield aldehydes or ketones, while reduction could produce various alcohols or hydrocarbons .
科学的研究の応用
Chemistry
In chemistry, 9-(1,3-Dioxolan-2-yl)nonan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways .
Industry
In industry, 9-(1,3-Dioxolan-2-yl)nonan-1-ol can be used in the production of polymers, surfactants, and other specialty chemicals .
作用機序
The mechanism of action of 9-(1,3-Dioxolan-2-yl)nonan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and nonanol chain can modulate the activity of these targets, leading to various biochemical effects. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
類似化合物との比較
Similar Compounds
1,3-Dioxolane-2-nonanol: Similar in structure but lacks the sulfonic acid group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a dioxolane ring but with different substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different functional groups.
Uniqueness
The uniqueness of 9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid lies in its combination of a dioxolane ring, a nonanol chain, and a sulfonic acid group.
特性
CAS番号 |
59043-32-2 |
|---|---|
分子式 |
C19H32O6S |
分子量 |
388.5 g/mol |
IUPAC名 |
9-(1,3-dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H24O3.C7H8O3S/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12;1-6-2-4-7(5-3-6)11(8,9)10/h12-13H,1-11H2;2-5H,1H3,(H,8,9,10) |
InChIキー |
KIWHRXLDQGHZEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(O1)CCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)

![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)

![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)



